amine CAS No. 1406786-33-1](/img/structure/B1401098.png)

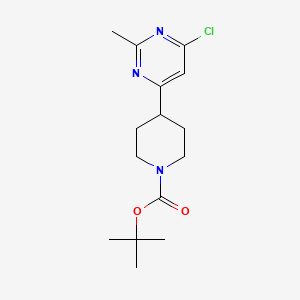

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Overview

Description

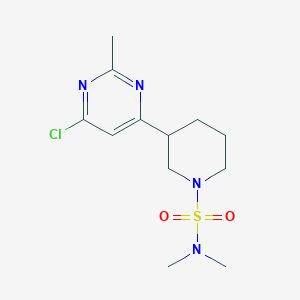

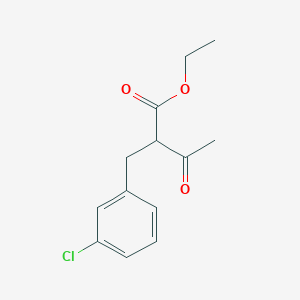

The compound (5-Bromopyridin-2-yl)methylamine is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .

Synthesis Analysis

The synthesis of(5-Bromopyridin-2-yl)methylamine involves the reaction of 5-Bromo-pyridine-2-carbonitrile with di-tert-butyl dicarbonate and sodium borohydride in methanol at 0° C . The mixture is then stirred at room temperature . Molecular Structure Analysis

The molecular structure of(5-Bromopyridin-2-yl)methylamine is represented by the linear formula C11H15BrN2O2 . The InChI code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 . Chemical Reactions Analysis

The compound(5-Bromopyridin-2-yl)methylamine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt . Physical And Chemical Properties Analysis

The compound(5-Bromopyridin-2-yl)methylamine has a molecular weight of 287.16 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

-

Synthesis of Novel Heterocyclic Compounds

- Field : Medicinal Chemistry

- Application : A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

- Method : The synthesis involved the preparation of libraries of novel heterocyclic compounds with potential biological activities .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Suzuki Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .

- Method : This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate in the presence of a base .

- Results : The reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials .

-

Synthesis of Pyridine-Based Derivatives

- Field : Medicinal Chemistry

- Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Method : The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids were used .

- Results : The novel pyridine derivatives were synthesized in moderate to good yield .

-

Labeling of Model Reducing-End Oligosaccharides

- Field : Biochemistry

- Application : 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination .

- Method : The compound is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

- Results : The study provides insights into the hydrogen-bonding patterns .

-

Synthesis of Polycyclic Azaarenes

- Potential Inhibitors of SARS-CoV-2

- Field : Medicinal Chemistry

- Application : Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues have been studied as potential inhibitors of SARS-CoV-2 .

- Method : The study involved Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis .

- Results : The study provided insights into the potential of these analogues as inhibitors of SARS-CoV-2 .

Safety And Hazards

properties

IUPAC Name |

N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVGDVGGWEWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)